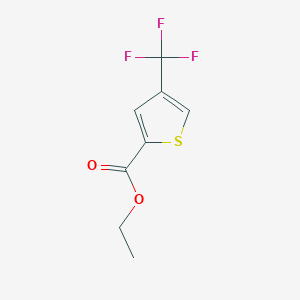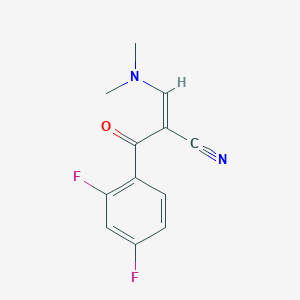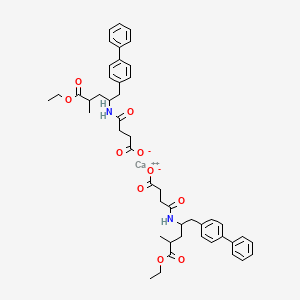
AHU-377 (heMicalciuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHU-377 (heMicalciuM salt), also known as Sacubitril hemicalcium salt, is a potent inhibitor of neutral endopeptidase (NEP). It is a component of the heart failure medicine LCZ696, which is marketed under the brand name Entresto. The combination drug LCZ696 consists of AHU-377 and the angiotensin II AT1 receptor antagonist valsartan in a 1:1 molar ratio. LCZ696 is used for the treatment of heart failure.
Méthodes De Préparation
AHU-377 is synthesized through a specific synthetic route. The exact reaction conditions and industrial production methods are proprietary information. it is known that AHU-377 is a prodrug that can be converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657.
Analyse Des Réactions Chimiques
AHU-377 undergoes enzymatic cleavage to form LBQ657, which inhibits neprilysin. Neprilysin is responsible for the degradation of various peptides, including atrial natriuretic peptide (ANF) and brain natriuretic peptide (BNP). By inhibiting neprilysin, AHU-377 increases the levels of these blood pressure-lowering peptides.
Applications De Recherche Scientifique
AHU-377 has been extensively studied for its potential therapeutic applications:
Heart Failure Treatment: AHU-377 is a key component of LCZ696, which has shown significant benefits in heart failure patients, reducing the risk of cardiovascular death and hospitalization.
Blood Pressure Regulation: By preventing neprilysin-mediated degradation of ANF and BNP, AHU-377 helps regulate blood pressure.
Research Tool: AHU-377 is widely used in scientific research to study neprilysin inhibition and its effects on cardiovascular health.
Mécanisme D'action
AHU-377 inhibits neprilysin, an enzyme responsible for breaking down various peptides. By blocking neprilysin, AHU-377 increases the levels of ANF and BNP, leading to vasodilation, diuresis, and antihypertensive effects.
Comparaison Avec Des Composés Similaires
AHU-377 is unique due to its combination with valsartan in LCZ696. Other neprilysin inhibitors exist, but LCZ696’s dual mechanism of action sets it apart.
For more in-depth information, consult scientific literature and clinical studies .
Propriétés
Formule moléculaire |
C48H56CaN2O10 |
|---|---|
Poids moléculaire |
861.0 g/mol |
Nom IUPAC |
calcium;4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2 |
Clé InChI |
DDLCKLBRBPYKQS-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


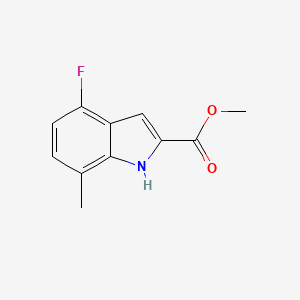

![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
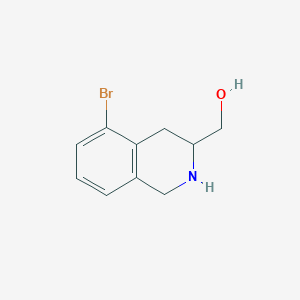
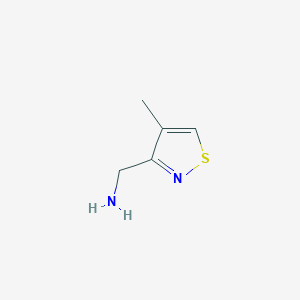
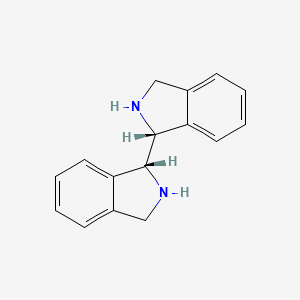
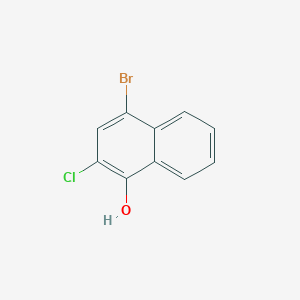
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
![4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12823603.png)

